molecular formula C19H23N5O B6050229 N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide

Cat. No.: B6050229
M. Wt: 337.4 g/mol
InChI Key: AHHFXUUWAFIJHW-UHFFFAOYSA-N
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Description

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the desired methyl and phenyl groups at specific positions.

    Coupling reactions: The substituted pyrazole is coupled with an appropriate amine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-7-4-5-8-18(14)24-16(3)17(13-21-24)15(2)22-19(25)9-12-23-11-6-10-20-23/h4-8,10-11,13,15H,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFXUUWAFIJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)CCN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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